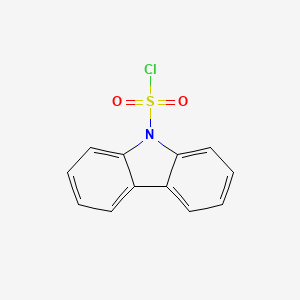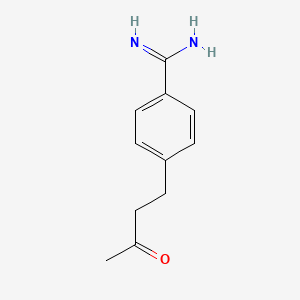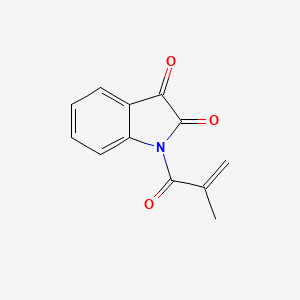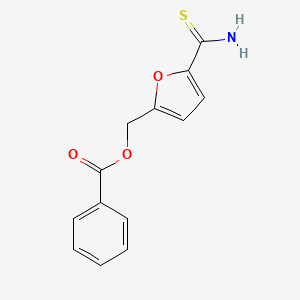
9H-Carbazole-9-sulfonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Carbazole-9-sulfonyl chloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole compounds are known for their stable planar conjugated structures and excellent photoelectric properties. The sulfonyl chloride group attached to the carbazole moiety enhances its reactivity, making it a valuable intermediate in various chemical syntheses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Carbazole-9-sulfonyl chloride typically involves the sulfonation of 9H-carbazole followed by chlorination. One common method is the reaction of 9H-carbazole with chlorosulfonic acid, which introduces the sulfonyl chloride group at the nitrogen atom of the carbazole ring . The reaction is usually carried out under controlled temperature conditions to prevent over-sulfonation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 9H-Carbazole-9-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The carbazole moiety can undergo oxidation to form carbazole-9-ol or reduction to form dihydrocarbazole derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Major Products:
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Carbazole-9-ol: Formed by oxidation.
Dihydrocarbazole Derivatives: Formed by reduction.
Wissenschaftliche Forschungsanwendungen
9H-Carbazole-9-sulfonyl chloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9H-Carbazole-9-sulfonyl chloride is primarily based on its ability to undergo nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be easily replaced by various nucleophiles, leading to the formation of diverse derivatives. These derivatives can interact with specific molecular targets and pathways, depending on their structure and functional groups .
Vergleich Mit ähnlichen Verbindungen
9H-Carbazole: The parent compound, known for its excellent photoelectric properties and stability.
9H-Fluorene: Another biaryl compound with similar structural features but different electronic properties.
Dibenzothiophene: A sulfur-containing analog with distinct chemical reactivity.
Uniqueness: 9H-Carbazole-9-sulfonyl chloride stands out due to the presence of the sulfonyl chloride group, which significantly enhances its reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of functionalized derivatives .
Eigenschaften
CAS-Nummer |
58750-82-6 |
|---|---|
Molekularformel |
C12H8ClNO2S |
Molekulargewicht |
265.72 g/mol |
IUPAC-Name |
carbazole-9-sulfonyl chloride |
InChI |
InChI=1S/C12H8ClNO2S/c13-17(15,16)14-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H |
InChI-Schlüssel |
ZLQCLADNAUNDLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2S(=O)(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![5-[(E)-(2-Methoxyphenyl)diazenyl]-N~2~,N~4~,N~6~-triphenylpyrimidine-2,4,6-triamine](/img/structure/B14607113.png)





![Acetic acid, [(1,4-dihydro-1,4-dioxo-2-naphthalenyl)thio]-](/img/structure/B14607152.png)
